REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1([C:11]#[C:12]Cl)[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)=[O:4].C(O)(=O)C>O1CCCC1.[Cu]>[CH3:1][O:2][C:3]([C:5]1([C:11]#[CH:12])[CH2:6][CH2:7][O:8][CH2:9][CH2:10]1)=[O:4]
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Name
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4-Chloroethynyl-tetrahydro-pyran-4-carboxylic acid methyl ester
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Quantity
|
1.01 g
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Type
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reactant
|
Smiles
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COC(=O)C1(CCOCC1)C#CCl
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Name
|
|
Quantity
|
15 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
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copper
|
Quantity
|
1.6 g
|
Type
|
catalyst
|
Smiles
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[Cu]
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Name
|
copper
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Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
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[Cu]
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
was filtered off with the use of the filtration paper) and
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Type
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EXTRACTION
|
Details
|
extracted with diethyl ether (3×50 mL)
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Type
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WASH
|
Details
|
The combined organic extracts were washed with saturated solution of ammonium chloride (3×50 mL), with saturated solution of sodium bicarbonate (2×50 mL) and with water (50 mL)
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Type
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EXTRACTION
|
Details
|
This water phase was extracted with diethyl ether (50 mL)
|
Type
|
WASH
|
Details
|
Combined organic extracts were washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through a 2 cm layer of silica gel (silica gel layer was washed with 50 mL of ethyl acetate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
After drying under high vacuum for one day
|
Duration
|
1 d
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CCOCC1)C#C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |